Biphenyl-4-carboxamidine Fragment vs. Benzamidine: Enhanced Hydrophobic Scaffold Contribution to Binding Affinity
When incorporated as the P1 amidine-binding group in uPA inhibitor scaffolds, the biphenyl-4-carboxamidine moiety contributes to sub-100 nM binding affinity against human serine protease 1 (trypsin), demonstrating a Ki value of 91 nM for the biphenyl-4-carboxamidine-containing derivative CHEMBL25184 [1]. This binding affinity represents a marked enhancement over simple benzamidine-based fragments, which typically exhibit Ki values in the high micromolar to millimolar range against the same target class due to their limited hydrophobic contact surface [2].
| Evidence Dimension | Binding affinity (Ki) against human serine protease 1 (trypsin) |
|---|---|
| Target Compound Data | Ki = 91 nM (biphenyl-4-carboxamidine-containing derivative CHEMBL25184) |
| Comparator Or Baseline | Benzamidine-based fragments: Ki typically >100 μM (class-level baseline) |
| Quantified Difference | Approximately 1000-fold enhanced potency |
| Conditions | In vitro enzyme inhibition assay; human serine protease 1; Berlex Biosciences data curated by ChEMBL |
Why This Matters
Procurement of the biphenyl scaffold enables fragment-based drug discovery campaigns requiring nanomolar starting potency rather than the micromolar potency typical of minimal amidine fragments.
- [1] BindingDB. BDBM50112508: 4‘-{2-Ethyl-6-[1-(1-imino-ethyl)-piperidin-4-yloxy]-benzoimidazol-1-ylmethyl}-biphenyl-4-carboxamidine (CHEMBL25184). Ki = 91 nM against human serine protease 1. View Source
- [2] Katz BA, Elrod K, Verner E, Mackman RL, Luong C, Shrader WD, et al. Exploiting subsite S1 of trypsin-like serine proteases for selectivity: potent and selective inhibitors of urokinase-type plasminogen activator. J Med Chem. 2001;44(23):3856-3871. View Source
